1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid
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Overview
Description
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and cyclobutanecarboxylic acid.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as tert-butanol.
Procedure: The mixture is heated to reflux, and the reactants are added dropwise. The reaction is allowed to proceed for a specified time, followed by cooling and pH adjustment using glacial acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclobutane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(3-Chloropyridin-2-YL)-3-bromo-1H-pyrazole-5-formic ether: This compound features a pyrazole ring instead of a cyclobutane ring.
Uniqueness
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the cyclobutane ring and chloropyridine moiety makes it a valuable intermediate in various synthetic pathways and applications.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10/h1,3,6H,2,4-5H2,(H,13,14) |
InChI Key |
NKNIRKDNUGPLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=N2)Cl)C(=O)O |
Origin of Product |
United States |
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